molecular formula C7H7BrO2S B580972 Methyl 5-bromo-2-methylthiophene-3-carboxylate CAS No. 1259396-11-6

Methyl 5-bromo-2-methylthiophene-3-carboxylate

Cat. No.: B580972
CAS No.: 1259396-11-6
M. Wt: 235.095
InChI Key: KOLUIHOYXGOSFO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methylthiophene-3-carboxylate is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-methylthiophene-3-carboxylate can be synthesized through the bromination of 3-methylthiophene followed by esterification. The bromination is typically carried out using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting bromo derivative is then esterified using methanol in the presence of a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted thiophenes.

    Oxidation: Thiophene sulfoxides or sulfones.

    Coupling: Biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-2-methylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-methylthiophene-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. Its molecular targets and pathways involve interactions with catalysts and reagents, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methylthiophene-3-carboxylate
  • 2-Bromo-3-methylthiophene
  • Thiophene derivatives with different substituents

Uniqueness

Methyl 5-bromo-2-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and material science .

Properties

IUPAC Name

methyl 5-bromo-2-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLUIHOYXGOSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728102
Record name Methyl 5-bromo-2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259396-11-6
Record name Methyl 5-bromo-2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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